N-[(9R)-Cinchonan-9-yl]picolinamide
Overview
Description
“N-[(9R)-Cinchonan-9-yl]picolinamide” is a biochemical compound with the molecular formula C25H26N4O and a molecular weight of 398.51 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “N-[(9R)-Cinchonan-9-yl]picolinamide” is complex, as indicated by its molecular formula C25H26N4O . For a detailed structural analysis, it would be best to refer to a dedicated chemical database or resource.Chemical Reactions Analysis
While specific chemical reactions involving “N-[(9R)-Cinchonan-9-yl]picolinamide” are not available, it’s known that copper-catalyzed multicomponent synthesis of heterocycles is an efficient and convenient method for the construction of complex heterocycles .Physical And Chemical Properties Analysis
“N-[(9R)-Cinchonan-9-yl]picolinamide” is a crystal with a molecular weight of 398.51 . More detailed physical and chemical properties would require specific laboratory analysis.Scientific Research Applications
Analytical Methods for Antioxidant Activity
Analytical methods for determining antioxidant activity are critical in evaluating the potential of compounds like N-[(9R)-Cinchonan-9-yl]picolinamide in various fields such as food engineering, medicine, and pharmacy. Techniques such as the Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and the Cupric Reducing Antioxidant Power (CUPRAC) test are among the assays used in antioxidant analysis. These methods, based on the transfer of a hydrogen atom or an electron, provide insights into the antioxidant capacity of complex samples, which is fundamental in understanding the therapeutic potential of compounds with antioxidant properties (Munteanu & Apetrei, 2021).
Biological Properties of Cinchona Alkaloids
Cinchona alkaloids, including Quinine, Chichonine, Quinidine, and Cinchonidine, have been recognized for their anti-malarial activity since the early 17th century. Beyond their well-known anti-malarial properties, these alkaloids also exhibit anti-obesity, anti-cancer, antioxidant, anti-inflammatory, and antimicrobial activities. Such diverse biological activities suggest that derivatives of cinchona alkaloids, potentially including N-[(9R)-Cinchonan-9-yl]picolinamide, may have various applications in medicinal chemistry and pharmacology (Gurung & De, 2017).
Interaction with Other Compounds in Malaria Treatment
The interaction between components of whole plant extracts, such as cinchona alkaloids, in the treatment of malaria highlights the synergy and positive interactions that can enhance therapeutic efficacy. Such interactions are crucial in understanding how compounds like N-[(9R)-Cinchonan-9-yl]picolinamide might work in combination with other molecules for improved treatment outcomes in malaria and potentially other diseases (Rasoanaivo et al., 2011).
Safety And Hazards
properties
IUPAC Name |
N-[(R)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O/c1-2-17-16-29-14-11-18(17)15-23(29)24(28-25(30)22-9-5-6-12-26-22)20-10-13-27-21-8-4-3-7-19(20)21/h2-10,12-13,17-18,23-24H,1,11,14-16H2,(H,28,30)/t17-,18?,23+,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBSGEPCDLMFJP-MNRSWNOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CCC1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(9R)-Cinchonan-9-yl]picolinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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